molecular formula C9H13ClN2O B14011582 N-[(4-aminophenyl)methyl]acetamide;hydrochloride CAS No. 24095-59-8

N-[(4-aminophenyl)methyl]acetamide;hydrochloride

Cat. No.: B14011582
CAS No.: 24095-59-8
M. Wt: 200.66 g/mol
InChI Key: XYKRLYLDAOQRPX-UHFFFAOYSA-N
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Description

N-[(4-aminophenyl)methyl]acetamide;hydrochloride, also known as 4’-Aminoacetanilide, is a chemical compound with the molecular formula C8H10N2O. It is a derivative of acetanilide and is characterized by the presence of an amino group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(4-aminophenyl)methyl]acetamide;hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-aminobenzylamine with acetic anhydride under controlled conditions. The reaction typically occurs in the presence of a catalyst such as pyridine, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of automated reactors and continuous monitoring of reaction parameters to maintain consistency .

Chemical Reactions Analysis

Types of Reactions

N-[(4-aminophenyl)methyl]acetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkyl halides are commonly used in substitution reactions[][3].

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted benzene compounds[3][3].

Scientific Research Applications

N-[(4-aminophenyl)methyl]acetamide;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N-[(4-aminophenyl)methyl]acetamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-aminophenyl)methyl]acetamide;hydrochloride is unique due to the presence of both an amino group and an acetamide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

24095-59-8

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

N-[(4-aminophenyl)methyl]acetamide;hydrochloride

InChI

InChI=1S/C9H12N2O.ClH/c1-7(12)11-6-8-2-4-9(10)5-3-8;/h2-5H,6,10H2,1H3,(H,11,12);1H

InChI Key

XYKRLYLDAOQRPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)N.Cl

Origin of Product

United States

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